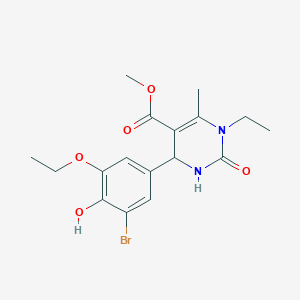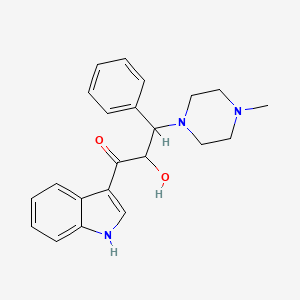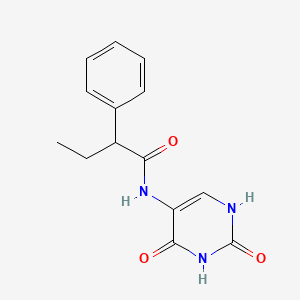![molecular formula C26H17N3O5 B4164242 3-[3-(2-carboxy-1H-indol-3-yl)-2-oxo-1H-indol-3-yl]-1H-indole-2-carboxylic acid](/img/structure/B4164242.png)
3-[3-(2-carboxy-1H-indol-3-yl)-2-oxo-1H-indol-3-yl]-1H-indole-2-carboxylic acid
Overview
Description
2’-Oxo-1’,2’-dihydro-1H,1’‘H-3,3’:3’,3’‘-terindole-2,2’'-dicarboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes three indole units connected through various linkages, making it a trimeric indole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-oxo-1’,2’-dihydro-1H,1’‘H-3,3’:3’,3’‘-terindole-2,2’'-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles can lead to the formation of the desired compound through a series of cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2’-Oxo-1’,2’-dihydro-1H,1’‘H-3,3’:3’,3’‘-terindole-2,2’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups onto the indole rings.
Scientific Research Applications
2’-Oxo-1’,2’-dihydro-1H,1’‘H-3,3’:3’,3’‘-terindole-2,2’'-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Indole derivatives, including this compound, have shown potential in drug development due to their biological activity.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-oxo-1’,2’-dihydro-1H,1’‘H-3,3’:3’,3’‘-terindole-2,2’'-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile: Another indole derivative with similar structural features but different functional groups.
4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid: A compound with a benzimidazole core, showing some structural similarities.
Uniqueness
What sets 2’-oxo-1’,2’-dihydro-1H,1’‘H-3,3’:3’,3’‘-terindole-2,2’'-dicarboxylic acid apart is its trimeric indole structure, which provides unique chemical and biological properties. This distinct structure allows for diverse interactions with biological molecules and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
3-[3-(2-carboxy-1H-indol-3-yl)-2-oxo-1H-indol-3-yl]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O5/c30-23(31)21-19(13-7-1-4-10-16(13)27-21)26(15-9-3-6-12-18(15)29-25(26)34)20-14-8-2-5-11-17(14)28-22(20)24(32)33/h1-12,27-28H,(H,29,34)(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHLKFAHQAVYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C3(C4=CC=CC=C4NC3=O)C5=C(NC6=CC=CC=C65)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate](/img/structure/B4164161.png)
![3,3'-[(3-ethoxy-4-hydroxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4164169.png)
![2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B4164176.png)
![Cycloheptyl 2-methyl-5-oxo-4-[4-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4164179.png)
![2-[[4-ethyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B4164200.png)
![2-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]isoindole-1,3-dione](/img/structure/B4164208.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4164236.png)
![[5-Bromo-4-[(5-chloro-8-hydroxyquinolin-7-yl)-(pyridin-2-ylamino)methyl]-2-methoxyphenyl] acetate](/img/structure/B4164237.png)

![N-(3-bromophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4164245.png)
![4-[4-[4-[2-(Dimethylamino)ethylamino]butoxy]phenyl]butan-2-one;hydrochloride](/img/structure/B4164252.png)
![N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4164253.png)
